molecular formula C18H19N3O B14935896 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(quinolin-8-yl)propanamide

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(quinolin-8-yl)propanamide

Cat. No.: B14935896
M. Wt: 293.4 g/mol
InChI Key: ONEWPTWSOMTRST-UHFFFAOYSA-N
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Description

3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)PROPANAMIDE is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a quinoline moiety attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)PROPANAMIDE typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups using Friedel-Crafts alkylation.

    Attachment of the Quinoline Moiety: The quinoline moiety can be introduced through a coupling reaction, such as the Buchwald-Hartwig amination.

    Formation of the Propanamide Chain: Finally, the propanamide chain is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline moiety or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the pyrrole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)BUTANAMIDE: Similar structure with a butanamide chain instead of propanamide.

    3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(6-QUINOLYL)PROPANAMIDE: Similar structure with a different position of the quinoline moiety.

Uniqueness

3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(8-QUINOLYL)PROPANAMIDE is unique due to the specific positioning of the dimethyl groups on the pyrrole ring and the quinoline moiety on the propanamide chain. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-N-quinolin-8-ylpropanamide

InChI

InChI=1S/C18H19N3O/c1-13-8-9-14(2)21(13)12-10-17(22)20-16-7-3-5-15-6-4-11-19-18(15)16/h3-9,11H,10,12H2,1-2H3,(H,20,22)

InChI Key

ONEWPTWSOMTRST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCC(=O)NC2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

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